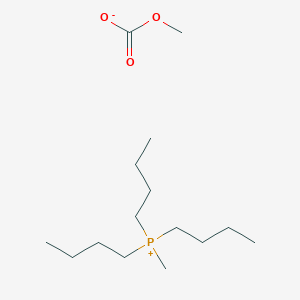

Tributyl(methyl)phosphanium methyl carbonate

Description

Properties

IUPAC Name |

methyl carbonate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIQABNHXUNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584833 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-45-3 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization of Tributylphosphine with Methylating Agents

The quaternization of tributylphosphine () with methylating agents represents a foundational route to generate the tributyl(methyl)phosphonium cation. This step typically employs methyl halides (e.g., methyl iodide) or dimethyl sulfate under controlled conditions. For instance, reacting with methyl iodide in an aprotic solvent like dichloromethane yields tributyl(methyl)phosphonium iodide () . The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic methyl group.

A critical advancement involves using dimethyl carbonate (DMC) as a greener methylating agent. At elevated temperatures (), DMC undergoes a mechanism, transferring its methyl group to the phosphorus center . This method avoids hazardous methyl halides and aligns with sustainable chemistry principles. However, the reaction requires catalytic bases like to deprotonate intermediates and drive the equilibrium toward the phosphonium product .

Anion Exchange Reactions

Anion exchange replaces the initial counterion (e.g., iodide or bromide) in tributyl(methyl)phosphonium salts with methyl carbonate. This two-step process begins with synthesizing the phosphonium halide, followed by metathesis with a methyl carbonate salt. For example, treating with potassium methyl carbonate () in polar solvents like acetonitrile facilitates halide displacement . The solubility differences between and enable straightforward isolation via filtration and solvent evaporation.

Recent innovations leverage ionic liquids as reaction media to enhance ion mobility and exchange efficiency. A study demonstrated that tetrabutylammonium methyl carbonate () effectively transfers the methyl carbonate anion to phosphonium halides at room temperature, achieving yields exceeding 85% .

Transesterification with Dimethyl Carbonate

Transesterification between tributyl(methyl)phosphonium hydroxide () and DMC offers a direct route to TMP-MC. Under basic conditions, DMC acts as both a methylating agent and a carbonate source. The mechanism involves initial deprotonation of the phosphonium hydroxide to form a reactive alkoxide (), which attacks the carbonyl carbon of DMC . This nucleophilic acyl substitution releases methanol and yields TMP-MC:

Optimization studies reveal that polyethylene glycol (PEG)-supported bases enhance reaction rates by stabilizing transition states and improving phase transfer . For instance, coated on achieves near-quantitative conversion at within 6 hours .

Catalytic Synthesis Using Phosphonium Salts

Phosphonium salts themselves can catalyze the formation of TMP-MC when paired with appropriate substrates. A notable method involves the reaction of tributylphosphine with methyl chloroformate () in the presence of aqueous sodium hydroxide . The phosphine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release chloride and generate TMP-MC. This one-pot synthesis avoids isolation of intermediates, streamlining production.

Catalytic cycles employing (X = halide) have also been explored. For example, in a CO-rich environment, the halide counterion can be displaced by carbonate derived from CO and methanol, though this approach remains under development .

Purification and Characterization Techniques

Purification of TMP-MC typically involves solvent extraction, distillation, and recrystallization. The compound’s ionic nature necessitates polar aprotic solvents like ethyl acetate for extraction, followed by vacuum distillation to remove volatiles . Advanced techniques such as column chromatography with silica gel or alumina ensure high purity (>99%), particularly when trace halides persist .

Characterization relies on spectroscopic and crystallographic methods:

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)phosphanium methyl carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

Applications in Green Chemistry

2.1 Solvent for Organic Reactions

TBMPM has been utilized as a solvent in various organic reactions, particularly in the synthesis of methyl esters from amino acids. The use of TBMPM in these reactions offers several advantages:

- Reduced Environmental Impact : It serves as a greener alternative to traditional solvents, minimizing hazardous waste production.

- High Yield : Reactions involving TBMPM often achieve yields exceeding 90%, showcasing its efficiency as a solvent .

2.2 Synthesis of Ionic Liquids

TBMPM is also involved in the synthesis of other ionic liquids through metathesis reactions. For instance, it can react with various anions to form new ionic liquid species that exhibit tailored properties for specific applications .

Applications in Electrochemistry

3.1 Electrolyte Additive

Recent studies have shown that TBMPM can be used as an additive in carbonate electrolytes for lithium-ion batteries. Its incorporation enhances the electrochemical stability and conductivity of the electrolyte, leading to improved battery performance .

3.2 Electrocatalysis

TBMPM has demonstrated potential in electrocatalytic applications, particularly in carbon dioxide reduction processes. Its unique ionic structure facilitates the activation of CO₂, promoting efficient conversion into valuable chemicals .

Case Studies

Mechanism of Action

The mechanism of action of tributyl(methyl)phosphanium methyl carbonate involves its ability to interact with various molecular targets through electrostatic and hydrophobic interactions. It can penetrate cell membranes and disrupt cellular processes, making it effective as an antimicrobial agent. The compound’s reactivity also allows it to participate in various catalytic processes, enhancing the efficiency of chemical reactions.

Comparison with Similar Compounds

Cation Modifications

- Such modifications are advantageous in extraction processes but may reduce electrochemical stability .

Tributylhexylphosphonium methyl carbonate :

Longer alkyl chains (e.g., hexyl) enhance hydrophobicity and reduce water solubility, favoring biphasic reactions. However, increased chain length can lower thermal stability due to weaker cation-anion interactions .

Anion Modifications

Tributylmethylphosphonium chloride :

The chloride anion increases hydrophilicity and melting point, limiting its utility in low-temperature applications. Chloride-based ILs are also more corrosive to metals compared to methyl carbonate salts .Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide :

Fluorinated anions improve electrochemical stability and hydrophobicity but raise environmental concerns due to persistence and toxicity. Methyl carbonate offers a less persistent alternative .

Property Comparison

Environmental and Performance Considerations

- Thermal Stability : Phosphonium ILs generally outperform imidazolium analogs, with decomposition temperatures exceeding 300°C versus ~200°C for the latter .

- Toxicity : Methyl carbonate anions reduce toxicity compared to fluorinated anions, though phosphonium cations may still exhibit moderate ecotoxicity .

- Viscosity : Tributyl(methyl)phosphanium methyl carbonate has lower viscosity than chloride-based analogs but higher than imidazolium salts, impacting flow rates in industrial processes .

Biological Activity

Tributyl(methyl)phosphanium methyl carbonate (TBMPC) is a phosphonium salt that has garnered attention in various fields, including organic synthesis and materials science. However, its biological activity remains less explored. This article synthesizes current knowledge regarding the biological implications of TBMPC, drawing from diverse research sources.

Chemical Structure and Properties

TBMPC is characterized by its phosphonium core, which is known for its ability to participate in nucleophilic substitution reactions. The compound's structure can be represented as follows:

- Chemical Formula : CHOP

- CAS Number : [B050760]

The presence of the methyl carbonate group contributes to its reactivity and potential biological interactions.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of TBMPC. Preliminary investigations indicate that phosphonium salts can exhibit cytotoxic effects on human cell lines. The cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death. Research has indicated that such compounds may induce apoptosis through mitochondrial pathways, although specific data on TBMPC's cytotoxic mechanisms are still required.

Enzyme Inhibition

Phosphonium compounds have been identified as potential inhibitors of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Against Staphylococcus aureus

- Study : A study evaluated the antimicrobial efficacy of various phosphonium salts against Staphylococcus aureus.

- Findings : Compounds with longer alkyl chains exhibited enhanced activity. While TBMPC was not directly tested, its structural analogs showed promising results in disrupting bacterial membranes.

-

Cytotoxic Effects on Cancer Cell Lines

- Study : Research focused on the cytotoxic effects of phosphonium salts on human cancer cell lines.

- Findings : The study reported IC values indicating significant cytotoxicity at micromolar concentrations for related compounds. TBMPC's specific IC remains to be determined but could be inferred based on structural similarities.

-

Enzyme Inhibition Profile

- Study : An investigation into enzyme inhibition by phosphonium salts highlighted their potential as AChE inhibitors.

- Findings : Compounds demonstrated competitive inhibition patterns, suggesting that TBMPC may similarly affect enzymatic functions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing tributyl(methyl)phosphanium methyl carbonate, and how do reaction conditions influence yield?

Tributyl(methyl)phosphanium methyl carbonate is typically synthesized via quaternization of tributylphosphine with methylating agents like methyl carbonate derivatives. A green chemistry approach involves using dimethyl carbonate (DMC) as a methylating agent under mild conditions, which minimizes side reactions and improves selectivity . Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield. For example, excess DMC may favor complete methylation but could complicate purification due to byproduct formation.

Q. How can researchers characterize the purity and structural integrity of tributyl(methyl)phosphanium methyl carbonate?

Purity analysis requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphonium center verification) and ion chromatography to confirm the methyl carbonate counterion . Mass spectrometry (ESI-MS) is critical for detecting trace impurities, such as residual methanol or unreacted tributylphosphine. For quantification, high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) and UV detection at 210 nm is recommended.

Q. What solvent systems are compatible with tributyl(methyl)phosphanium methyl carbonate in ionic liquid applications?

The compound exhibits high solubility in polar aprotic solvents like methanol and acetonitrile, as evidenced by its commercial availability as a 50% methanol solution . In ionic liquid studies, it forms stable mixtures with sulfonate- or sulfate-based anions (e.g., [P₁,₄,₄,₄][TOS]) but may degrade in strongly acidic or basic media due to anion exchange or hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of methyl carbonate formation during synthesis?

Methylation via dimethyl carbonate proceeds through a two-step mechanism: (1) methoxycarbonylation of the phosphine to form a reactive intermediate, followed by (2) methyl group transfer via an SN2 pathway. The selectivity for methyl carbonate over other anions (e.g., sulfate) is attributed to the nucleophilicity of the carbonate ion and the steric hindrance of the phosphonium cation, which disfavors bulkier counterions . Computational studies (DFT) can further elucidate transition-state energetics and steric effects.

Q. How do solvent polarity and temperature affect the stability of tributyl(methyl)phosphanium methyl carbonate in catalytic applications?

Accelerated stability testing in ionic liquid matrices (e.g., [P₁,₄,₄,₄][MeSO₄]) reveals that decomposition rates increase at temperatures >80°C due to anion hydrolysis. Polar solvents like water or ethanol exacerbate degradation, while aprotic solvents (e.g., DMSO) enhance stability. Researchers should employ thermogravimetric analysis (TGA) and Karl Fischer titration to monitor thermal and moisture-induced degradation .

Q. What strategies resolve contradictions in reported solubility data for tributyl(methyl)phosphanium methyl carbonate?

Discrepancies in solubility studies often arise from differences in measurement techniques (e.g., gravimetric vs. spectroscopic methods) or solvent purity. To standardize data, use dynamic light scattering (DLS) to detect colloidal aggregates in nonpolar solvents and correlate results with Hansen solubility parameters. For example, low solubility in hexane (δ ~14 MPa¹/²) aligns with the compound’s high polarity (δ ~24 MPa¹/²) .

Q. How can researchers design experiments to assess the compound’s role in cooperative catalytic systems?

Tributyl(methyl)phosphanium methyl carbonate may act as a phase-transfer catalyst or co-solvent in biphasic reactions. Experimental designs should compare reaction rates and yields in its presence versus traditional ionic liquids (e.g., [TMG][L]). Control variables include anion basicity, cation lipophilicity, and interfacial tension measurements using pendant drop tensiometry .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference synthesis protocols from ionic liquid literature and green chemistry studies to identify optimal conditions.

- Safety Protocols : Despite limited safety data, handle the compound under inert atmospheres (N₂/Ar) due to potential phosphine release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.